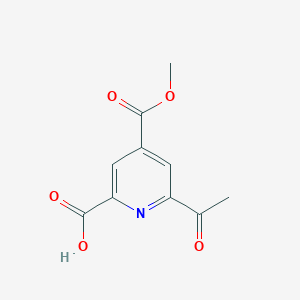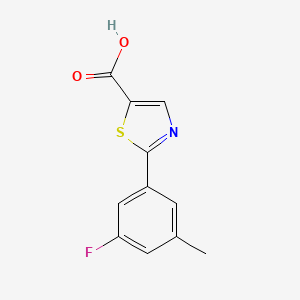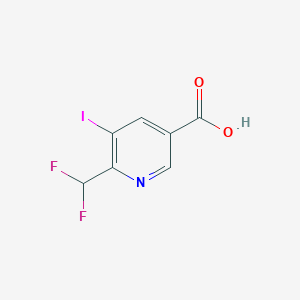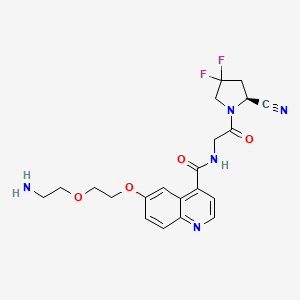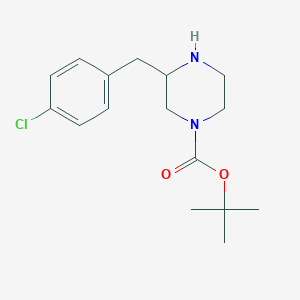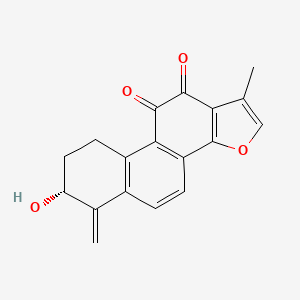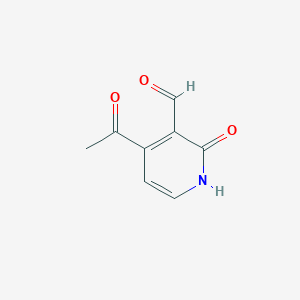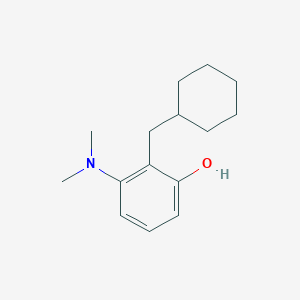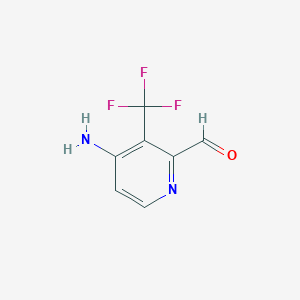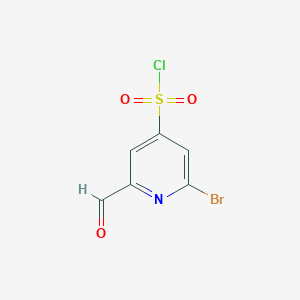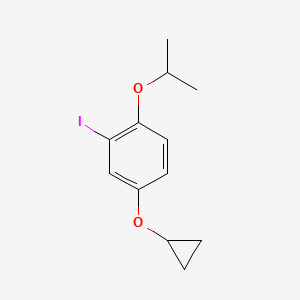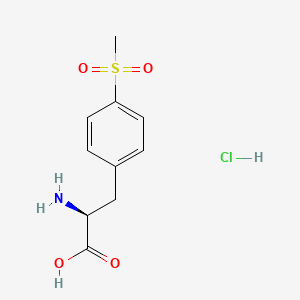
(S)-2-Amino-3-(4-(methylsulfonyl)phenyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(4-methanesulfonylphenyl)propanoic acid HCl is a chemical compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a methanesulfonyl group, and a phenyl ring, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-methanesulfonylphenyl)propanoic acid HCl typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methanesulfonylbenzaldehyde.
Amino Acid Formation: The key step involves the formation of the amino acid backbone through a series of reactions, including condensation and reduction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(4-methanesulfonylphenyl)propanoic acid HCl undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amino group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
(S)-2-Amino-3-(4-methanesulfonylphenyl)propanoic acid HCl has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-Amino-3-(4-methanesulfonylphenyl)propanoic acid HCl involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to signal transduction, metabolism, and cellular regulation.
類似化合物との比較
Similar Compounds
(S)-2-Amino-3-(4-methylsulfonylphenyl)propanoic acid: Similar structure but with a methylsulfonyl group.
(S)-2-Amino-3-(4-chlorophenyl)propanoic acid: Similar structure but with a chlorophenyl group.
Uniqueness
(S)-2-Amino-3-(4-methanesulfonylphenyl)propanoic acid HCl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group, in particular, provides unique reactivity and stability compared to other similar compounds.
特性
分子式 |
C10H14ClNO4S |
|---|---|
分子量 |
279.74 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-methylsulfonylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4S.ClH/c1-16(14,15)8-4-2-7(3-5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m0./s1 |
InChIキー |
HPPLTAUSWHULGK-FVGYRXGTSA-N |
異性体SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


